2-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]isoquinolin-1-one
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Overview
Description
2-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]isoquinolin-1-one is a complex organic compound that features a triazole ring, a pyrrolidine ring, and an isoquinolinone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]isoquinolin-1-one typically involves multi-step organic synthesis. One common approach is to start with the preparation of the triazole ring, which can be synthesized from 2,2,2-trichloroethyl imidate in the presence of a catalyst like PTSA (para-toluenesulfonic acid) under mild conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the isoquinolinone moiety through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups .
Scientific Research Applications
2-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]isoquinolin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]isoquinolin-1-one involves its interaction with specific molecular targets. The triazole ring, for example, can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity . The pyrrolidine and isoquinolinone moieties may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules such as fluconazole, voriconazole, and itraconazole, which are known for their antifungal properties . Additionally, compounds like anastrozole and letrozole, which are used as anticancer agents, also feature triazole rings .
Uniqueness
What sets 2-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]isoquinolin-1-one apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of the isoquinolinone moiety, in particular, could provide additional interactions with biological targets that are not seen with other triazole-containing compounds .
Properties
IUPAC Name |
2-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-21-12-16(14-6-2-3-7-15(14)17(21)24)18(25)23-9-4-5-13(23)11-22-10-8-19-20-22/h2-3,6-8,10,12-13H,4-5,9,11H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKARCZXCVIRTRS-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCCC3CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC[C@H]3CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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